4-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide, also known as GSK2330672, is a novel and potent inhibitor of the protein kinase B-Raf. This compound has been extensively studied for its potential use in cancer treatment due to its ability to selectively inhibit B-Raf, a protein kinase that plays a crucial role in the MAPK signaling pathway.
Scientific Research Applications
Synthesis and Application in Medicinal Chemistry
Compounds with similar structural motifs have been synthesized and evaluated for their potential in medicinal chemistry, particularly as antimicrobial and antiviral agents. For instance, novel heterocyclic compounds derived from similar starting materials have demonstrated significant cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, highlighting their potential in drug development for treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds has shown promising antimicrobial activity against various bacteria and fungi, suggesting the utility of such compounds in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Novel Synthetic Pathways
Research has also focused on developing novel synthetic pathways for creating complex molecules with potential biological activities. For example, the synthesis of bicyclic heteroannulated pyridazine derivatives through cyclization reactions showcases the versatility of synthetic organic chemistry in generating molecules with intricate structures that could serve as scaffolds for pharmaceutical development (Lange et al., 1997).
Antiproliferative Activity
The investigation into antiproliferative activities of compounds containing pyridazine or similar heterocyclic frameworks reveals their potential in cancer therapy. For instance, derivatives with triazolopyridazine motifs have been evaluated for their ability to inhibit the proliferation of endothelial and tumor cells, indicating the role of such molecules in developing novel anticancer therapies (Ilić et al., 2011).
Antibacterial and Antifungal Applications
The synthesis and evaluation of novel compounds for antibacterial and antifungal activities remain a significant area of research. Studies have shown that compounds synthesized from ethoxycarbonyl or similar groups exhibit promising antibacterial and antifungal properties, underscoring the importance of chemical synthesis in addressing resistance to existing antimicrobial agents (Al-Kamali et al., 2014).
properties
IUPAC Name |
4-ethoxy-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-3-28-19-9-5-17(6-10-19)21-13-14-22(26-25-21)30-16-15-24-23(27)18-7-11-20(12-8-18)29-4-2/h5-14H,3-4,15-16H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSOYRQFFRJXQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.